Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a bromophenyl group, and a sulfonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the sulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The bromophenyl group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring and sulfanyl group.
Reduction: Reduced derivatives of the bromophenyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene and sulfonyl groups.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism by which Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes through its sulfonyl and thiophene groups, potentially inhibiting or modifying their activity. The bromophenyl group may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate makes it unique compared to its chlorinated and fluorinated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 3-[[2-[2-[(4-bromophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5S3/c1-28-20(25)19-16(10-11-29-19)22-18(24)12-30-17-5-3-2-4-15(17)23-31(26,27)14-8-6-13(21)7-9-14/h2-11,23H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTCULFNOONNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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